molecular formula C7H15N3O B010053 (1-Ethyl-3-pyrrolidinyl)urea CAS No. 19985-14-9

(1-Ethyl-3-pyrrolidinyl)urea

Cat. No.: B010053
CAS No.: 19985-14-9
M. Wt: 157.21 g/mol
InChI Key: RPOOCEPQRXHAMR-UHFFFAOYSA-N
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Description

(1-Ethyl-3-pyrrolidinyl)urea is a urea derivative featuring a pyrrolidine ring substituted with an ethyl group at the 1-position. Urea-based compounds are widely studied for their diverse biological and chemical properties, including enzyme inhibition and solubility modulation.

Properties

CAS No.

19985-14-9

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(1-ethylpyrrolidin-3-yl)urea

InChI

InChI=1S/C7H15N3O/c1-2-10-4-3-6(5-10)9-7(8)11/h6H,2-5H2,1H3,(H3,8,9,11)

InChI Key

RPOOCEPQRXHAMR-UHFFFAOYSA-N

SMILES

CCN1CCC(C1)NC(=O)N

Canonical SMILES

CCN1CCC(C1)NC(=O)N

Synonyms

(1-Ethyl-3-pyrrolidinyl)urea

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between (1-Ethyl-3-pyrrolidinyl)urea and analogous compounds:

Compound Name Core Structure Substituents on Urea Nitrogens Additional Functional Groups
This compound Pyrrolidine ring 1-Ethyl group on pyrrolidine None (simple urea backbone)
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas Pyrazole ring Variable alkyl/aryl groups Hydroxymethyl group on pyrazole
1,1-Diethyl-3-phenethyl-3-[(1-phenethyl-3-pyrrolidinyl)methyl]urea Pyrrolidine and urea Diethyl, phenethyl, and pyrrolidinylmethyl Bulky aromatic (phenethyl) groups

Key Observations :

  • Substituent Complexity : The diethyl-phenethyl derivative () has significantly bulkier substituents, likely reducing water solubility but increasing lipophilicity, which may correlate with membrane permeability or toxicity .

Comparison :

  • Both pyrazole-based ureas and the target compound may share crystallization steps (EtOH–AcOH), suggesting similar post-synthetic handling.
  • Reaction times and solvents vary: Pyrazole derivatives use toluene or chloroform with 1–2 h reflux, while the phenethyl analog’s synthesis likely requires more complex alkylation steps due to its substituents.

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